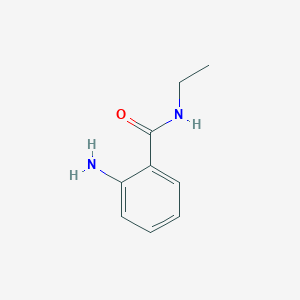

2-amino-N-ethylbenzamide

Description

Significance of the Benzamide (B126) Moiety in Medicinal Chemistry and Organic Synthesis

The benzamide scaffold is a privileged structure in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov Benzamide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. nih.govwalshmedicalmedia.com This has led to the development of several therapeutic agents used in psychiatry and other clinical specialties, such as amisulpride, sulpiride, and metoclopramide. researchgate.netwalshmedicalmedia.com The ability of the benzamide group to form stable interactions with biological targets, such as enzymes and receptors, underpins its therapeutic potential. researchgate.net

In the realm of organic synthesis, the amide bond is of fundamental importance, being a cornerstone of many biological processes and synthetic materials. researchgate.netresearchgate.net Benzamides serve as crucial building blocks and intermediates for the synthesis of more complex molecules. mdpi.com The development of efficient and sustainable methods for amide bond formation, including the synthesis of benzamides, is an active area of research. researchgate.net Traditional methods often involve the coupling of a carboxylic acid with an amine, sometimes requiring pre-activation of the carboxylic acid. researchgate.net Modern approaches, however, are exploring more direct routes, such as the superacid-catalyzed reaction of cyanoguanidine with arenes. nih.gov

Overview of Research Trajectories for N-Substituted Benzamides

Research into N-substituted benzamides is a particularly dynamic field, driven by the quest for novel therapeutic agents with improved efficacy and selectivity. benthamdirect.com The nature of the substituent on the amide nitrogen can significantly influence the compound's pharmacological profile. researchgate.net Current research trajectories focus on several key areas:

Drug Discovery and Development: A primary focus is the synthesis and evaluation of new N-substituted benzamide derivatives as potential drugs. benthamdirect.com This includes screening for a variety of biological activities, such as enzyme inhibition and receptor modulation. nih.gov For instance, research has been conducted on N-substituted benzamides as histone deacetylase inhibitors for cancer treatment and as agents targeting neurodegenerative diseases like Alzheimer's. nih.govbenthamdirect.com

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how the chemical structure of N-substituted benzamides relates to their biological activity. benthamdirect.com By systematically modifying the substituents on the benzamide core, researchers can identify key structural features responsible for desired pharmacological effects. benthamdirect.com

Advanced Synthesis Methods: There is a continuous effort to develop more efficient, selective, and environmentally friendly methods for synthesizing N-substituted benzamides. beilstein-journals.org This includes the exploration of novel catalytic systems and reaction conditions. researchgate.net

Materials Science: The applications of N-substituted benzamides extend beyond medicine into materials science, where they can be used as precursors for polymers and other advanced materials. researchgate.netontosight.ai

The Chemical Compound "2-amino-N-ethylbenzamide"

This compound is an organic compound belonging to the benzamide class. evitachem.com Its structure features a benzamide core with an amino group (-NH2) at the 2-position of the benzene (B151609) ring and an ethyl group (-CH2CH3) attached to the amide nitrogen. evitachem.com

Chemical and Physical Properties

The properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 32212-29-6 |

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.20 g/mol evitachem.comscbt.com |

| Appearance | Typically a yellow solid evitachem.com |

| Melting Point | Approximately 171–173 °C evitachem.com |

| Solubility | Soluble in polar solvents like DMF and DMSO evitachem.com |

| SMILES | CCNC(=O)C1=CC=CC=C1N biosynth.com |

Synthesis and Reactions

The synthesis of this compound can be achieved through the formation of an amide bond between a derivative of 2-aminobenzoic acid and ethylamine. evitachem.com This reaction can be facilitated by conventional heating in a suitable solvent like dimethylformamide (DMF) or through microwave-assisted synthesis, which can lead to higher yields in shorter reaction times. evitachem.com

Due to the presence of the primary amino group and the amide linkage, this compound can undergo several types of chemical reactions:

Nucleophilic Substitution: The amino group can act as a nucleophile, reacting with electrophiles. evitachem.com

Acylation: The amino group can react with acyl chlorides or anhydrides to form more complex amide derivatives. evitachem.com

Research Applications

This compound is a compound of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. evitachem.com

Medicinal Chemistry: It serves as a scaffold for the development of new drug candidates due to its potential biological activities. evitachem.com Studies have investigated its cytotoxic effects against cancer cell lines and its potential for antimicrobial activity. evitachem.com

Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules. evitachem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWRHZQXMAQTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364918 | |

| Record name | 2-amino-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32212-29-6 | |

| Record name | 2-amino-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N Ethylbenzamide and Its Analogs

Established Synthetic Routes to 2-Amino-N-ethylbenzamide Precursors

The primary precursor for the synthesis of this compound and its derivatives is typically isatoic anhydride (B1165640) (ISA). nih.gov Isatoic anhydride is an organic compound derived from anthranilic acid. wikipedia.org A common method for its preparation involves the reaction of anthranilic acid with phosgene (B1210022). wikipedia.orgorgsyn.org This reaction is often conducted by passing phosgene gas into a solution of anthranilic acid hydrochloride. orgsyn.org The temperature is typically controlled to prevent it from exceeding 50°C. orgsyn.org The isatoic anhydride precipitates from the solution and can be collected. orgsyn.org

Alternative methods for synthesizing isatoic anhydride include refluxing a mixture of anthranilic acid and ethyl chlorocarbonate, though this can lead to the formation of byproducts. orgsyn.org Another approach utilizes triphosgene (B27547) in dry tetrahydrofuran (B95107) (THF) with a 2-aminobenzoic acid derivative, which can produce good yields of the corresponding isatoic anhydride. prepchem.com For instance, reacting 2-amino-5-chlorobenzoic acid with triphosgene in dry THF at room temperature for 18 hours has been reported to yield 5-chloroisatoic anhydride in 89% yield. prepchem.com

A patented industrial process describes the synthesis of isatoic anhydride starting from phthalic anhydride. google.com In this multi-step, one-pot synthesis, phthalic anhydride is first heated and melted, then reacted with urea (B33335) in an amination reaction to form phthalimide. google.com This intermediate is then treated with liquid caustic soda and subsequently with a hypochlorite (B82951) salt and hydrochloric acid to yield isatoic anhydride with high purity and yield. google.com

Once isatoic anhydride is obtained, it can be reacted with an appropriate amine to form 2-aminobenzamide (B116534) derivatives. The synthesis of this compound would involve the reaction of isatoic anhydride with ethylamine. Mechanistically, this reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation to yield the final 2-aminobenzamide product. nih.gov

A general procedure for the synthesis of 2-aminobenzamide derivatives involves reacting isatoic anhydride with an equivalent amount of the desired amine in a solvent like dimethylformamide (DMF). nih.gov

Green Chemistry Protocols in the Synthesis of this compound Derivatives

In recent years, green chemistry principles have been increasingly applied to the synthesis of benzamide (B126) derivatives to reduce reaction times, energy consumption, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in this regard. chemicaljournals.com

Microwave irradiation has been successfully employed for the synthesis of various N-substituted benzamide derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. chemicaljournals.commdpi.comresearchgate.net For example, the synthesis of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been achieved under solvent-free microwave irradiation. mdpi.com Similarly, a series of benzamide derivatives with various functional groups were synthesized using an economical and facile microwave-assisted method. nih.gov While conventional methods for synthesizing 2-aminobenzamide derivatives from isatoic anhydride by heating with an amine in a suitable solvent are effective, microwave-assisted methods have been explored as a time-efficient alternative. nih.gov

Ultrasound-assisted synthesis is another green technique that has been applied to reactions involving 2-aminobenzamide derivatives. Ultrasound irradiation can enhance reaction rates and yields by creating localized high pressure and temperature through acoustic cavitation. nih.gov This method has been particularly effective in the synthesis of quinazolinones from o-aminobenzamides and aldehydes, proceeding rapidly at ambient temperature and pressure without the need for a metal catalyst. researchgate.netrsc.orgijsrch.com

The use of eco-friendly solvents is also a key aspect of green synthesis. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have been used as green and recyclable media for the synthesis of quinazolinone derivatives from anthranilic acids. nih.gov

A simple, mild, and green method for the synthesis of 2-aminobenzamides has been reported using UV light-induced dehydrogenative N-acylation of amines with 2-nitrobenzaldehydes. thieme-connect.comthieme-connect.com This one-pot strategy proceeds in high yields and has been successfully applied on a gram scale. thieme-connect.comthieme-connect.com

Advanced Derivatization Strategies and Novel Analog Synthesis

This compound and its analogs are valuable intermediates for the synthesis of a wide range of more complex molecules, including various heterocyclic systems and functional polymers.

Synthesis of Quinazolinone Derivatives from this compound Intermediates

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. 2-Aminobenzamides, including this compound, are key precursors for the synthesis of quinazolin-4(3H)-ones. rsc.orgresearchgate.net A common method involves the condensation cyclization of a 2-aminobenzamide with an aldehyde. rsc.orgrsc.org

Various catalytic systems have been developed to facilitate this transformation. A green and efficient method utilizes visible light-induced condensation cyclization with fluorescein (B123965) as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. rsc.org This method tolerates a broad range of substrates, including N-substituted 2-aminobenzamides. rsc.org For example, the reaction of 2-amino-N-methylbenzamide with benzaldehyde (B42025) afforded the corresponding quinazolinone in high yield. rsc.org

Ultrasound-assisted condensation of o-aminobenzamides with aldehydes has also been shown to be a rapid and efficient method for producing quinazolinones at ambient temperature without a metal catalyst. rsc.org Other synthetic strategies include the use of a ruthenium catalytic system for the deaminative coupling of 2-aminobenzamides with amines to form quinazolinone products. organic-chemistry.org

The following table summarizes the yields of various quinazolinone derivatives synthesized from the corresponding 2-aminobenzamides and benzaldehyde under visible light irradiation.

| 2-Aminobenzamide Derivative | Product Yield (%) |

| 2-Aminobenzamide | 89 |

| 5-Bromo-2-aminobenzamide | 89 |

| 5-Chloro-2-aminobenzamide | 86 |

| 5-Methoxy-2-aminobenzamide | 92 |

| 2-Amino-N-methylbenzamide | 90 |

Data sourced from a study on visible light-induced condensation cyclization. rsc.org

Preparation of 2-Amino-1,4-naphthoquinone-benzamide Derivatives

A series of 2-amino-1,4-naphthoquinone-benzamide derivatives have been synthesized, demonstrating the utility of aminobenzamide structures in creating complex polycyclic molecules. researchgate.netnih.gov The synthesis typically involves a multi-step process. In one reported pathway, 1,4-naphthoquinone (B94277) is first reacted with 4-aminobenzoic acid. researchgate.netnih.gov The resulting intermediate, 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid, is then coupled with an appropriate amine, such as ethylamine, to yield the final 2-amino-1,4-naphthoquinone-benzamide derivative. researchgate.netnih.gov

The coupling of the carboxylic acid intermediate with the amine is often facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with the amine in the presence of a base like triethylamine. researchgate.net This approach has been used to synthesize a range of N-substituted derivatives in good yields. researchgate.netnih.gov

The table below shows the yields for the synthesis of various 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-N-alkylbenzamides.

| Amine | Product | Yield (%) |

| Ethylamine | 4-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)-N-ethylbenzamide | 77 |

| Propylamine | 4-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)-N-propylbenzamide | 77 |

Data extracted from a study on the synthesis and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives. researchgate.net

Formation of Ion-Associate Complexes with this compound Analogs

The formation of ion-associate complexes is a significant area of study, particularly for understanding interactions between bioactive molecules and receptors. researchgate.netmdpi.com Research on procainamide (B1213733), which is 4-amino-N-[2-(diethylamino)ethyl]benzamide, an analog of this compound, has demonstrated the formation of such complexes. researchgate.netmdpi.com

An ion-associate complex of procainamide with tetraphenylborate (B1193919) was synthesized by reacting procainamide hydrochloride with sodium tetraphenylborate in deionized water at room temperature. researchgate.netmdpi.com This reaction, considered a green chemistry approach, resulted in the precipitation of the water-insoluble ion-associate complex in high yield (>85%). researchgate.netmdpi.com The formation of this complex, where the positively charged procainamide cation associates with the negatively charged tetraphenylborate anion, was confirmed through various physicochemical methods, including infrared spectroscopy, NMR, and mass spectrometry. mdpi.com Such complexes are held together by electrostatic forces, forming an ionic bond. mdpi.com

Development of Polymerizable Benzamide Derivatives

Benzamide derivatives can be functionalized with polymerizable groups to create novel polymers with specific properties. The synthesis of polymer-supported benzamide derivatives offers advantages such as improved reaction efficiency, ease of purification, and reusability of the support material. stmjournals.com

Research into the polymerization of aromatic para-amino acid ester derivatives has led to the synthesis of high molecular weight poly(p-benzamide)s. acs.org These studies have explored the use of highly reactive pentafluorophenol (B44920) esters to achieve polymers with molecular weights up to 50,000 Da. acs.org Poly(benzamide)s with N-alkyl or N-benzyl groups on the amine have also been successfully polymerized to high molecular weights. acs.org

Furthermore, poly(N-fluoroalkyl benzamide) with a controlled molecular weight and a narrow polydispersity index has been prepared through chain-growth polycondensation of 4-(N-fluoroalkylamino)benzoylbenzoxazolin-2-thione initiated with p-nitrobenzoyl chloride. researchgate.net This demonstrates the potential for creating well-defined polymer architectures based on benzamide monomers. The incorporation of polymerizable groups, such as those found in 1,8-naphthalimide (B145957) derivatives, into benzamide structures is another avenue for developing new functional polymers. researchgate.net

Photo-induced N-Acylation Reactions for 2-Aminobenzamide Formation

A notable advancement in the synthesis of 2-aminobenzamides involves a photo-induced, one-pot strategy that is both efficient and environmentally friendly. beilstein-journals.orgresearchgate.net This method utilizes UV light to facilitate the dehydrogenative N-acylation of amines with 2-nitrobenzaldehydes, yielding a variety of 2-aminobenzamide derivatives. beilstein-journals.orgnih.gov The reaction proceeds under mild conditions, at room temperature, and without the need for a photocatalyst, transition metal, or base. nih.gov

The process is initiated by irradiating a mixture of a 2-nitrobenzaldehyde (B1664092) and an amine with UV light (365–375 nm) in the presence of acetic acid. beilstein-journals.orgnih.gov A common solvent system for this reaction is a mixture of ethyl acetate (B1210297) and acetone (B3395972). nih.gov This protocol has been successfully applied to a broad range of substrates, with 32 examples demonstrating yields of up to 92%. beilstein-journals.orgnih.gov The versatility of this method is further highlighted by its successful application to amino acid derivatives, which smoothly yield N-(2-aminobenzoyl)acetate derivatives at room temperature. beilstein-journals.orgnih.gov Furthermore, the reaction has been shown to be scalable to the gram level, underscoring its practical utility. beilstein-journals.orgnih.gov

The proposed mechanism for this transformation involves two key steps: amidation and nitro reduction. nih.gov The utility of the resulting 2-aminobenzamide building blocks has been demonstrated through their use in the preparation of quinazolinone derivatives. beilstein-journals.orgnih.gov

Table 1: Examples of Photo-induced Synthesis of 2-Aminobenzamides

| Entry | 2-Nitrobenzaldehyde | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Nitrobenzaldehyde | Benzylamine | N-Benzyl-2-aminobenzamide | 92 |

| 2 | 2-Nitrobenzaldehyde | 4-Methylbenzylamine | 2-Amino-N-(4-methylbenzyl)benzamide | 85 |

| 3 | 2-Nitrobenzaldehyde | Ethylamine | This compound | 78 |

| 4 | 5-Chloro-2-nitrobenzaldehyde | Benzylamine | 2-Amino-N-benzyl-5-chlorobenzamide | 88 |

Stereoselective Synthesis of Chiral Benzamide Derivatives

The stereoselective synthesis of chiral benzamide derivatives is a significant area of research, with a primary focus on the creation of atropisomers, which are stereoisomers arising from restricted rotation about a single bond. This axial chirality is a key feature in a number of biologically active molecules.

One prominent strategy for achieving enantioselective synthesis of atropisomeric benzamides is through catalytic electrophilic aromatic bromination. nih.gov In this approach, a simple tetrapeptide catalyst bearing a tertiary amine, which likely acts as a Brønsted base, is employed. nih.gov This method has been successfully used for a range of tri- and dibromination reactions on various benzamide substrates. nih.gov Tertiary benzamides are particularly suitable for this reaction as they exhibit sufficiently high barriers to racemization after ortho-functionalization. nih.gov Mechanistic studies, including NMR analysis of a catalyst-substrate complex, suggest that the initial catalytic bromination is both regioselective and stereochemistry-determining. nih.gov

Another effective method involves the use of bifunctional organocatalysts. beilstein-journals.org These catalysts, which contain both amino and urea functional groups within a chiral framework, have been applied to the enantioselective synthesis of axially chiral benzamides via aromatic electrophilic bromination. beilstein-journals.org This approach has demonstrated moderate to good enantioselectivities across various benzamide substrates. beilstein-journals.org The success of this method relies on the multipoint recognition by the catalyst, which favors a specific conformation of the substrate in the transition state. beilstein-journals.org

Rhodium(III)-catalyzed C−H activation and intermolecular [4+2] annulation represents another powerful technique for the atroposelective synthesis of biaryl compounds, including those with a benzamide moiety. wiley.com This method constructs the axial chirality through a dynamic kinetic transformation of an alkyne, where the alkyne insertion is the stereodetermining step. wiley.com This reaction is compatible with a range of benzamides and heteroaryl carboxamides, delivering products with excellent regioselectivity and enantioselectivities. wiley.com

Furthermore, the synthesis of axially chiral N,N-diethyl 2,6-disubstituted benzamides has been achieved in an optically active form by utilizing planar chiral (arene)chromium complexes. rsc.org Asymmetric synthesis of axially chiral benzamides and anilides has also been accomplished through the enantiotopic lithiation of prochiral arene chromium complexes using a chiral lithium amide base, followed by electrophilic substitution. acs.org

Table 2: Comparison of Stereoselective Methods for Chiral Benzamide Synthesis

| Method | Catalyst/Reagent | Type of Chirality | Key Features |

|---|---|---|---|

| Peptide-Catalyzed Bromination | Tetrapeptide with tertiary amine | Axial | Employs electrophilic aromatic substitution; regioselective and stereochemistry-determining initial bromination. nih.gov |

| Bifunctional Organocatalysis | Chiral amino-urea organocatalyst | Axial | Utilizes multipoint recognition to favor a specific substrate conformation. beilstein-journals.org |

| Rhodium(III)-Catalyzed C-H Activation | Rhodium(III) complex | Axial | Involves dynamic kinetic transformation of an alkyne. wiley.com |

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino N Ethylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom, confirming atomic connectivity and stereochemistry. For 2-amino-N-ethylbenzamide and its derivatives, NMR is essential to verify the formation of the amide bond and the substitution pattern on the aromatic ring.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the protons of the ethyl group, and the amine and amide protons are observed. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the ethyl group (-CH2-CH3) give rise to characteristic signals: a quartet for the methylene (B1212753) (-CH2) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons coupled to the methylene protons. The protons of the primary amine (-NH2) and the secondary amide (-NH) groups appear as broad singlets, which can exchange with deuterium (B1214612) oxide (D2O).

For related derivatives, such as 2-amino-N-(4-chlorophenyl)benzamide, the ¹H-NMR spectrum (in DMSO-d6) shows specific chemical shifts: a singlet for the amide proton (NH) at 10.12 ppm, aromatic protons between 6.59 and 7.76 ppm, and a broad singlet for the amine protons (NH2) at 6.40 ppm.

| Proton Type | 2-Amino-N-(4-chlorophenyl)benzamide (DMSO-d6) |

| Amide (NH) | 10.12 ppm (s, 1H) |

| Aromatic (Ar-H) | 7.76 ppm (d, 2H), 7.62 ppm (d, 1H), 7.38 ppm (d, 2H), 7.21 ppm (t, 1H), 6.76 ppm (d, 1H), 6.59 ppm (t, 1H) |

| Amine (NH₂) | 6.40 ppm (br s, 2H) |

| Table 1: ¹H NMR spectral data for a derivative of this compound. (s=singlet, d=doublet, t=triplet, br s=broad singlet) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, characteristic peaks are observed for the carbon atoms in the benzene (B151609) ring, the carbonyl group (C=O) of the amide, and the two carbons of the ethyl group. mdpi.com The carbonyl carbon typically resonates at a downfield chemical shift, often around 167-169 ppm. The aromatic carbons appear in the 115-150 ppm range, with the carbon attached to the amino group showing a characteristic upfield shift.

In the case of the derivative 2-amino-N-(4-chlorophenyl)benzamide, the carbonyl carbon appears at 168.4 ppm, and the aromatic carbons resonate at various shifts including 115.2, 115.4, 116.9, 122.5, 127.5, 128.9, 129.2, 132.8, 138.8, and 150.3 ppm.

| Carbon Type | 2-Amino-N-(4-chlorophenyl)benzamide (DMSO-d6) |

| Carbonyl (C=O) | 168.4 ppm |

| Aromatic (Ar-C) | 115.2, 115.4, 116.9, 122.5, 127.5, 128.9, 129.2, 132.8, 138.8, 150.3 ppm |

| Table 2: ¹³C NMR spectral data for a derivative of this compound. |

Vibrational Spectroscopy (FT-IR) in Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate. The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, FT-IR is crucial for confirming the presence of the amine (-NH2) and amide (-CONH-) functionalities. mdpi.com

Key characteristic absorption bands include the N-H stretching vibrations of the primary amine and secondary amide, typically appearing in the region of 3200-3500 cm⁻¹. specac.com A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected around 1640-1670 cm⁻¹. uc.edu The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1475-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. vscht.cz

For example, various 2-aminobenzamide (B116534) derivatives exhibit the following characteristic peaks:

2-Amino-N-(4-fluorophenyl)benzamide : N-H stretches at 3470, 3366, and 3275 cm⁻¹, and a C=O stretch at 1636 cm⁻¹.

2-Amino-N-(4-chlorophenyl)benzamide : N-H stretches at 3463, 3364, and 3285 cm⁻¹, and a C=O stretch at 1638 cm⁻¹.

2-Amino-N-(p-tolyl)benzamide : N-H stretches at 3464, 3361, and 3273 cm⁻¹, and a C=O stretch at 1636 cm⁻¹.

| Derivative | N-H Stretches (cm⁻¹) | C=O Stretch (cm⁻¹) |

| 2-Amino-N-(4-fluorophenyl)benzamide | 3470, 3366, 3275 | 1636 |

| 2-Amino-N-(4-chlorophenyl)benzamide | 3463, 3364, 3285 | 1638 |

| 2-Amino-N-(p-tolyl)benzamide | 3464, 3361, 3273 | 1636 |

| Table 3: FT-IR characteristic absorption bands for selected 2-aminobenzamide derivatives. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de When this compound (molecular weight: 164.20 g/mol ) is analyzed, the mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. mdpi.comsavemyexams.com

High-resolution mass spectrometry can provide the exact molecular formula. libretexts.org The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides valuable structural information. For instance, in derivatives like 2-amino-N-(4-chlorophenyl)benzamide, the molecular ion peak is observed at m/z 246. jmb.or.kr The presence of chlorine is confirmed by a characteristic M+2 peak (at m/z 248) with an intensity approximately one-third that of the M+ peak, due to the natural abundance of the ³⁷Cl isotope. chemguide.co.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Complex Formation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. savemyexams.com The resulting spectrum can provide information about the electronic structure of the molecule, particularly the presence of conjugated systems. Benzamide (B126) derivatives, containing an aromatic ring conjugated with a carbonyl group, are expected to show characteristic UV absorptions.

Studies on related compounds, such as N-alkyl-bis-o-aminobenzamide derivatives, demonstrate the utility of UV-Vis spectroscopy in monitoring interactions with metal ions. mdpi.com For example, the titration of these derivatives with copper ions (Cu²⁺) leads to changes in the absorbance spectra, indicating the formation of a complex. mdpi.com Similarly, the formation of an ion-associate complex between 4-amino-N-[2-(diethylamino)ethyl]benzamide and tetraphenylborate (B1193919) results in a noticeable shift in the maximum absorption wavelength compared to the individual compounds. For the related compound 2-aminobenzimidazole (B67599), experimental UV spectra show absorption maxima around 280 nm and 244 nm in water, and 283 nm and 243 nm in ethanol (B145695), corresponding to electronic transitions within the molecule. researchgate.net Such studies are crucial for understanding how these molecules might interact with biological targets or be used in sensing applications. dntb.gov.ua

X-ray Diffraction and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Research on the synthesis of quinazolinone derivatives has reported the crystallographic data for an intermediate identified as 2-amino-N-(2-substituted-ethyl)benzamide. mdpi.com The structure was confirmed by X-ray crystallography to be a monoclinic crystal system with the space group P21/c. mdpi.comscilit.com The specific unit cell parameters were determined, providing a detailed picture of the crystal packing. mdpi.com The ability of the amide and amine groups to participate in both intramolecular and intermolecular hydrogen bonding is a key feature revealed by such analyses, influencing the compound's physical properties and crystal packing. mdpi.comjst.go.jp

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | 13.6879 (11) Å |

| b | 10.2118 (9) Å |

| c | 9.7884 (9) Å |

| β | 105.068 (7)° |

| V | 1321.2 (2) ų |

| Z | 4 |

| Table 4: X-ray crystallographic data for a 2-amino-N-(substituted-ethyl)benzamide intermediate. mdpi.com |

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry Determination

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.esuol.de It provides precise data on bond lengths, bond angles, and unit cell dimensions, which collectively define the molecule's geometry and its organization within the crystal lattice. uhu-ciqso.esuol.de

While a crystal structure for the parent this compound is not detailed in the reviewed literature, a structural analysis of the closely related derivative, 2-amino-N-(2-morpholinoethyl)benzamide , provides significant insight. The structure of this derivative was confirmed by X-ray crystallography, revealing detailed geometric parameters. mdpi.com The compound crystallizes in a monoclinic system with the space group P21/c, and its crystallographic data are summarized in the table below. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₉N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.6879 (11) |

| b (Å) | 10.2118 (9) |

| c (Å) | 9.7884 (9) |

| β (°) | 105.068 (7) |

| Volume (ų) | 1321.2 (2) |

| Z (Molecules per unit cell) | 4 |

| CCDC Number | 1896391 |

Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Energy Framework Calculations

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. proquest.comnih.gov By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, regions involved in significant intermolecular contacts can be identified. The analysis also generates two-dimensional "fingerprint plots," which summarize the relative contributions of different types of non-covalent interactions to the crystal packing. nih.govnih.gov

For benzamide derivatives and related aromatic amides, Hirshfeld analyses consistently reveal the importance of hydrogen bonds and other weak interactions. nih.govresearchgate.netnih.gov Common interactions and their typical contributions to the Hirshfeld surface include:

H···H contacts: Often comprising the largest portion of the surface, typically around 30-55%. nih.govresearchgate.net

O···H/H···O contacts: Indicative of hydrogen bonding involving carbonyl oxygen and amine or amide hydrogens, contributing significantly to crystal cohesion (e.g., 10-30%). nih.govnih.govnih.gov

C···H/H···C contacts: Representing weaker C–H···π interactions or van der Waals forces, generally contributing 10-34%. researchgate.netnih.gov

N···H/H···N contacts: Corresponding to N–H···N or other amine-related hydrogen bonds, which can be dominant interactions linking molecules into chains or layers (e.g., 9-14%). nih.govresearchgate.netanalis.com.my

Complementing Hirshfeld analysis, energy framework calculations provide a quantitative understanding of the crystal's supramolecular architecture. nih.govmdpi.com This method, often performed using the CrystalExplorer software, calculates the interaction energies (electrostatic, dispersion, polarization, and total) between a central molecule and its neighbors. nih.gov The resulting frameworks visually represent the strength and topology of the energies stabilizing the crystal structure, highlighting the dominant forces, such as hydrogen-bonding networks or π–π stacking, that create stability. mdpi.comdntb.gov.ua For similar molecular systems, dispersion and electrostatic energies are often the most significant contributors to the total interaction energy. dntb.gov.ua

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each possessing a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability. evitachem.com The benzamide functional group is known to be susceptible to polymorphism.

Research on benzamide and its derivatives has shown that crystallization conditions, particularly the choice of solvent, can dictate which polymorphic form is obtained. For instance, crystallization from different solvents like ethanol or acetone (B3395972) can yield distinct crystal systems, such as monoclinic versus triclinic forms. The stability of these forms is often governed by the network of intermolecular interactions, especially hydrogen bonds like N–H···O, which can vary between polymorphs.

The characterization of potential polymorphs is typically achieved using techniques such as Single-Crystal X-ray Diffraction (SCXRD) to identify the unique crystal structure of each form and Differential Scanning Calorimetry (DSC) to investigate their thermal properties and relative stability. While specific studies on the polymorphism of this compound are not prevalent in the examined literature, the known behavior of the broader benzamide class suggests that it may also exhibit structural variability depending on its preparation and handling. evitachem.com

Computational and Theoretical Investigations of 2 Amino N Ethylbenzamide and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic and geometric properties of molecules. researchgate.net By employing functionals like B3LYP with basis sets such as 6-311G(d,p), researchers can accurately model molecular structures and predict various electronic parameters. researchgate.netmdpi.com This approach has been successfully applied to analogs of 2-amino-N-ethylbenzamide to elucidate their characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acs.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

For instance, computational studies on procainamide (B1213733), an analog of this compound, have been performed. In a study of a procainamide-tetraphenylborate complex, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine the electronic and geometric properties. researchgate.netchemscene.com The HOMO-LUMO energy gaps for two different conformations of the complex were found to be 3.182 eV and 3.231 eV. researchgate.netmdpi.comchemscene.com A small energy gap is indicative of a stable compound. researchgate.netmdpi.comchemscene.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Procainamide-Tetraphenylborate Complex Conformations

| Conformation | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| S1 | - | - | 3.182 researchgate.netmdpi.comchemscene.com |

| S2 | - | - | 3.231 researchgate.netmdpi.comchemscene.com |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby identifying regions prone to electrophilic and nucleophilic attack. chemscene.com The MEP surface is color-coded, with red indicating electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue representing electron-deficient areas (positive potential) which are favorable for nucleophilic attack. Green areas denote regions of neutral potential.

In studies of procainamide complexes, MEP analysis revealed that the negative potential sites were located around the tetraphenylborate (B1193919) (TPB) part of the complex, while positive potential was observed around the procainamide (PR) molecule. chemscene.com This suggests that the amino and amide groups of the procainamide moiety create regions of positive potential, making them potential sites for interaction with nucleophiles.

Prediction of Reactivity via Fukui Functions and Parr Functions

Fukui functions and Parr functions are conceptual DFT descriptors that provide more detailed insights into the local reactivity of a molecule. mdpi.com The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system. d-nb.info It helps in identifying the most probable sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attacks. d-nb.info

Parr functions (P(r)) are considered by some to be more reliable local reactivity indicators than Fukui functions. mdpi.com They are derived from the analysis of the Mulliken Atomic Spin Density (ASD) of the radical anion and cation of the molecule. mdpi.com The electrophilic Parr function (P+k) and nucleophilic Parr function (P-k) identify the most electrophilic and nucleophilic sites within a molecule, respectively. mdpi.com While specific Fukui and Parr function data for this compound were not found, these theoretical tools are instrumental in predicting the regioselectivity of reactions in related benzamide (B126) derivatives. mdpi.com

Mechanistic Insights into Chemical Reactivity via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including transition states and reaction pathways.

Theoretical Studies on Amide Hydrolysis Reaction Pathways and Transition States

The hydrolysis of amides is a fundamentally important reaction, and its mechanism has been the subject of numerous computational studies. The base-catalyzed hydrolysis of amides generally proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate.

Theoretical studies on the base-catalyzed hydrolysis of N-ethylbenzamide have explored the reaction pathways. These studies often include explicit water molecules in the calculations to model the solvent effect. The rate-determining step can vary depending on the specific amide and reaction conditions. For some amides, the initial nucleophilic attack of the hydroxide (B78521) ion is rate-determining, while for others, the breakdown of the tetrahedral intermediate is the slower step.

Investigation of Charge-Transfer Complex Formation Mechanisms

Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor. umb.sk The formation of these complexes can be studied computationally, providing insights into their stability, electronic structure, and the mechanism of charge transfer. umb.sk

Studies on the formation of CT complexes involving procainamide with various acceptors have been reported. chemscene.com The formation of these complexes is often characterized by the appearance of a new absorption band in the electronic spectrum. umb.sk DFT calculations can be used to model the geometry of the CT complex and to analyze the electronic transition responsible for the CT band. cam.ac.uk The interaction often involves the transfer of electron density from the HOMO of the donor (the aminobenzamide derivative) to the LUMO of the acceptor. cam.ac.uk

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property descriptors of a set of compounds with their biological activities or physicochemical properties, respectively. nih.govmdpi.com These models are instrumental in drug discovery for predicting the activity of new chemical entities and for providing insights into the mechanisms of interaction. nih.govmdpi.com For benzamide derivatives, including analogs of this compound, various QSAR studies have been conducted to elucidate the key structural features governing their biological activities.

A 3D-QSAR study on a series of 48 aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors led to the development of a robust pharmacophore model. nih.gov The model, which consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, yielded a statistically significant 3D-QSAR model with an excellent correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). nih.gov The study concluded that hydrophobic character is critical for HDAC inhibition, and the presence of hydrogen bond donating groups positively influences activity, whereas electron-withdrawing groups have a negative impact. nih.gov

In another study focusing on benzylidene hydrazine (B178648) benzamides with anticancer activity against the A459 human lung cancer cell line, a QSAR equation was developed. jppres.com The best model showed a high correlation (r = 0.921) and was based on descriptors such as the logarithm of aqueous solubility (Log S), rerank score, and molar refractivity (MR). jppres.com This suggests that solubility and molecular volume are important determinants of anticancer potency in this class of compounds.

Furthermore, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been applied to substituted benzamides to understand their antiallergic activities. leidenuniv.nl The results from the CoMFA study indicated that steric effects are more significant than electrostatic effects in determining the antiallergic activity of these compounds. leidenuniv.nl This highlights the importance of molecular shape and bulk in the interaction with the biological target. Similarly, 2D-QSAR studies on halogen-containing hydroxy and amino-substituted aromatic compounds have produced highly significant models for predicting cytotoxicity, further underscoring the utility of these computational approaches. sciepub.com

These studies collectively demonstrate that the biological activity of benzamide analogs can be effectively modeled using QSAR approaches. The key descriptors identified—such as hydrophobicity, hydrogen bonding capacity, steric volume, and electronic effects—provide a set of guidelines for the rational design of new, more potent analogs of this compound for various therapeutic applications.

| QSAR Study Focus | Key Findings | Statistical Significance | Reference |

| Aminophenyl Benzamide HDAC Inhibitors | Hydrophobic character and hydrogen bond donating groups are crucial for activity. | r² = 0.99, q² = 0.85, F = 631.80 | nih.gov |

| Benzylidene Hydrazine Benzamides (Anticancer) | Activity correlates with Log S, rerank, and MR descriptors. | r = 0.921, R² = 0.849, Q² = 0.61 | jppres.com |

| Substituted Benzamides (Antiallergic) | Steric effects are more important than electrostatic effects for activity. | N/A | leidenuniv.nl |

| Halogenated Aromatic Compounds (Cytotoxicity) | MLR, PCR, and PLSR methods provided significant models. | R² up to 0.904, Q² up to 0.824 | sciepub.com |

Aromaticity Assessment and Analysis of π-π Stacking Interactions

The concepts of aromaticity and π-π stacking are fundamental to understanding the structure, stability, and intermolecular interactions of aromatic compounds like this compound. Computational methods provide powerful tools to quantify these features and predict their influence on molecular behavior.

Aromaticity Assessment

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. While benzene (B151609) is the archetypal aromatic compound, the introduction of substituents or heteroatoms can modulate the degree of aromaticity. tubitak.gov.tr Computational methods allow for the quantification of aromaticity through various indices.

One common method is the calculation of Nucleus-Independent Chemical Shift (NICS), where negative values typically denote aromaticity. tubitak.gov.tr Another approach is the use of geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) or the Bird Aromaticity Index. mdpi.commdpi.com For instance, a computational analysis of 2-methoxy-4,6-diphenylnicotinonitrile calculated the Bird Index for its benzene rings to be 97.17 and 96.64, very close to the ideal value of 100 for benzene, indicating a high degree of aromaticity. mdpi.com For the this compound molecule, the benzene ring is expected to exhibit strong aromatic character, although the amino and N-ethylcarboxamide substituents will slightly perturb the electron delocalization. The amino group, being an electron-donating group, generally enhances aromaticity, while the amide group can have a more complex influence due to its resonance and inductive effects.

Analysis of π-π Stacking Interactions

π-π stacking interactions are noncovalent interactions that occur between aromatic rings. wikipedia.org These interactions are crucial in various chemical and biological phenomena, including the stabilization of protein and nucleic acid structures, and molecular recognition. nih.gov The geometry of π-π stacking is typically not a perfect face-to-face "sandwich" but rather a parallel-displaced or T-shaped/edge-to-face arrangement, which is electrostatically more favorable. wikipedia.org

Computational studies can predict the preferred stacking geometries and calculate the associated interaction energies. For example, an analysis of a π-π stacking motif in a crystal structure revealed a significant interaction energy of -54.3109 kJ mol⁻¹. mdpi.com Theoretical studies on amide-heteroarene stacking have underscored the importance of opposing dipoles in these interactions. rsc.org For this compound, the presence of both the electron-donating amino group and the polar amide group on the benzene ring would create a complex electrostatic potential surface, influencing the nature and strength of its π-π stacking interactions with itself or other aromatic systems. The introduction of a conjugated structure into amides can enhance their anchoring ability, while the π-π stacking effect of the benzamide core can lead to the formation of stable networks. researchgate.net Studies on substituted benzamides have shown that these interactions, along with hydrogen bonds, often dictate the crystal packing. acs.orgevitachem.com

The interplay between the aromatic character of the ring and the potential for strong π-π stacking and hydrogen bonding interactions is a key determinant of the supramolecular chemistry of this compound and its analogs.

| Computational Method/Concept | Application to Aromatic Systems | Relevance to this compound |

| Bird Aromaticity Index | Quantifies the degree of aromaticity based on bond length variations. Values closer to 100 indicate higher aromaticity. mdpi.com | Can be used to assess the aromatic character of the substituted benzene ring. |

| Nucleus-Independent Chemical Shift (NICS) | Calculates the magnetic shielding at the center of a ring to probe aromaticity; negative values indicate aromatic character. tubitak.gov.tr | Provides a magnetic criterion for evaluating the aromaticity of the core ring structure. |

| Energy Framework Analysis | Computes interaction energies (electrostatic, dispersion, etc.) between molecular pairs in a crystal. mdpi.commdpi.com | Can quantify the energy contributions of π-π stacking and hydrogen bonding in the solid state. |

| π-π Stacking Geometries | Analysis of preferred orientations (e.g., parallel-displaced, T-shaped) between aromatic rings. wikipedia.org | Predicts how molecules of this compound would interact and self-assemble. |

Pharmacological and Biological Research Applications of 2 Amino N Ethylbenzamide Derivatives

Research into Anti-inflammatory and Analgesic Activities

The structural framework of benzamides is a key feature in many compounds exhibiting anti-inflammatory and analgesic properties. researchgate.net Research has shown that certain 2-(substituted phenoxy) acetamide (B32628) derivatives possess both anti-inflammatory and analgesic effects. nih.gov For instance, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide has demonstrated notable activity in these areas. nih.gov

In studies on palmitoyl (B13399708) benzamides, o-palmitoylamino N-carboxymethylbenzamide showed a significant dose-dependent analgesic effect in mice, with a 100 mg/kg dose resulting in an 86.2% inhibition of writhing, compared to 74.3% for aspirin. bioline.org.br However, the anti-inflammatory activity of these particular derivatives was generally found to be poor. bioline.org.br Other research on 2-substituted 3-acetic acid benzimidazole (B57391) derivatives identified compounds with significant analgesic and in-vitro anti-inflammatory properties. rjpbcs.com Specifically, some of these derivatives showed excellent inhibition of protein denaturation. rjpbcs.com

The anti-inflammatory action of some of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. nih.govresearchgate.net The mechanism for analgesic effects is often studied using models like the acetic acid-induced writhing test, which relates to the inhibition of peripheral pain mechanisms. bioline.org.brrjpbcs.com

Antimicrobial Activity Studies against Pathogenic Microorganisms

Derivatives of 2-aminobenzamide (B116534) have been synthesized and evaluated for their potential as antimicrobial agents against a variety of pathogens. mdpi.com Studies have explored their efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.com

One study investigated a series of 2-aminobenzamide derivatives against several microorganisms, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans. mdpi.com Among the tested compounds, one derivative demonstrated particularly potent antifungal activity against Aspergillus fumigatus, even more so than the standard drug Clotrimazole, and also exhibited moderate to good activity against other bacteria and fungi. mdpi.com

Another area of research has focused on N-substituted β-amino acid derivatives that include a 2-hydroxyphenyl component. These have shown promising activity against multidrug-resistant Gram-positive bacteria. plos.org Specifically, certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) and also showed antifungal activity against drug-resistant Candida albicans. plos.org The structural characteristics of these compounds, such as the presence of the amino group, allow them to interact with microbial proteins and enzymes, potentially disrupting cellular functions and leading to cell death.

| Derivative Class | Pathogen | Observed Activity |

|---|---|---|

| 2-Aminobenzamide derivative (Compound 5) | Aspergillus fumigatus | Excellent antifungal activity, more potent than Clotrimazole. mdpi.com |

| 2-Aminobenzamide derivative (Compound 5) | Various bacteria and fungi | Moderate to good activity. mdpi.com |

| N-substituted β-amino acid derivative (Compound 26) | Staphylococcus aureus (MRSA) | Strong antimicrobial activity. plos.org |

| N-substituted β-amino acid derivative (Compound 26) | Enterococcus faecalis | Strong antimicrobial activity. plos.org |

| N-substituted β-amino acid derivative (Compound 26) | Candida albicans (drug-resistant) | Antifungal activity (MIC 16 µg/mL). plos.org |

Anticancer Activity Investigations and Therapeutic Potential

The benzamide (B126) scaffold is a prominent feature in the design of various anticancer agents. ontosight.ainih.gov Derivatives of 2-amino-N-ethylbenzamide have been investigated for their cytotoxic effects against a range of cancer cell lines. evitachem.comnih.gov

Histone deacetylase (HDAC) inhibitors are a significant class of anticancer agents. nih.gov Benzamide derivatives, particularly 2-aminobenzamides, are known to be effective HDAC inhibitors. nih.gov These compounds can target class I HDACs (HDAC1, 2, and 3), which are considered key targets in cancer therapy. nih.govacs.org

Research has shown that specific substitutions on the 2-aminobenzamide ring can influence the selectivity for different HDAC isoforms. For example, a fluorine substitution at the 4-position can increase selectivity for HDAC3, while larger substitutions at the 5-position can enhance selectivity for HDAC1/2. nih.gov One study identified a derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), as a potent and selective inhibitor of HDAC3. frontiersin.org Another study found that compound 7j, a benzamide derivative, showed higher inhibitory activity against HDAC1, HDAC2, and HDAC3 than the reference drug entinostat. nih.gov

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | 95.48 nM | frontiersin.org |

| Compound 7j | HDAC1 | 0.65 µM | nih.gov |

| HDAC2 | 0.78 µM | ||

| HDAC3 | 1.70 µM | ||

| Entinostat (Reference) | HDAC1 | 0.93 µM | nih.gov |

| HDAC2 | 0.95 µM | ||

| HDAC3 | 1.8 µM |

A common mechanism of action for many chemotherapeutic agents is the induction of apoptosis, or programmed cell death. nih.gov Several studies have demonstrated that 2-aminobenzamide derivatives can induce apoptosis and modulate the cell cycle in cancer cells. nih.govmdpi.com

For instance, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives were found to induce apoptosis in various cancer cell lines. nih.gov Flow cytometric analysis revealed that some of these compounds significantly increased the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. nih.govresearchgate.net Another study on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that the most potent compounds effectively suppressed cell cycle progression and induced apoptosis in breast, ovarian, and lung cancer cell lines. mdpi.com These compounds were found to arrest the cell cycle at different phases, such as G1, S, and G2. mdpi.com

Identifying the specific molecular targets and pathways affected by these compounds is crucial for understanding their anticancer mechanisms. elifesciences.org Research has shown that 2-aminobenzamide derivatives can interact with and inhibit various protein kinases involved in cancer cell proliferation and survival. nih.gov

For example, some 2-aminobenzothiazole (B30445) derivatives have been identified as potent inhibitors of VEGFR-2 and PI3Kα kinases, which are key targets in cancer therapy. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of their target proteins. nih.govresearchgate.net In some cases, these derivatives have been shown to suppress signaling pathways such as the EGF receptor pathway, which is often dysregulated in cancer. nih.gov

Dopamine (B1211576) Receptor Antagonism in Neuropharmacological Research

Substituted benzamides are a well-established class of compounds that act as antagonists for dopamine D2-like receptors. nih.gov These receptors are a primary target for antipsychotic medications. nih.gov While this compound itself is not a clinical antipsychotic, its derivatives are valuable research tools for studying the central dopamine system and the role of D2-like receptors in various behaviors and neurological conditions. nih.gov

The development of selective D3 receptor ligands is an active area of research, as these may offer therapeutic advantages with fewer side effects compared to non-selective D2 antagonists. redheracles.net Novel benzolactam derivatives based on the benzamide scaffold have been synthesized and shown to have a high affinity for the D3 receptor. redheracles.net The structural elements of these compounds, including an amine moiety, a spacer, and a hydrophobic residue, are characteristic features of many dopamine D3 receptor antagonists. redheracles.net

Exploration of Antioxidant Properties and Mechanisms

The investigation into the antioxidant potential of this compound derivatives is grounded in the structural features of the molecule, particularly the presence of the aromatic amino group. frontiersin.orgnih.gov This functional group is crucial for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. frontiersin.orgmdpi.com The antioxidant mechanisms for such compounds are primarily understood through two major pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com

In the HAT mechanism, the antioxidant molecule directly transfers a hydrogen atom to a free radical, quenching its reactivity. mdpi.com The efficiency of this process is often evaluated by calculating the Bond Dissociation Enthalpy (BDE); a lower BDE for the N-H bond indicates a higher propensity for hydrogen donation and thus greater antioxidant activity. frontiersin.org In the SET mechanism, the antioxidant donates an electron to the radical, forming a radical cation. mdpi.com This is often followed by proton transfer (SET-PT). nih.gov Computational studies using density functional theory (DFT) are frequently employed to analyze parameters like ionization potential and proton affinity to elucidate these mechanisms for novel derivatives. frontiersin.orgresearchgate.net

Research has shown that the introduction of electron-donating groups onto the aromatic ring of such compounds can significantly enhance their antioxidant capabilities by stabilizing the resulting radical through resonance. frontiersin.orgresearchgate.net Studies on related heterocyclic structures, such as 2-amino-5-methylthiazol derivatives incorporating an oxadiazole moiety, have demonstrated significant radical scavenging potential. nih.gov The antioxidant activity of these compounds is commonly assessed using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods. nih.govnih.gov For instance, certain 2-amino-5-methylthiazol derivatives showed potent DPPH radical scavenging activity, which was attributed to the presence of electron-donating substituents. nih.gov

Table 1: Antioxidant Activity of Selected 2-Amino-thiazole Derivatives This table presents data on related heterocyclic compounds to illustrate the antioxidant evaluation of structures containing the 2-amino moiety.

| Compound ID | Substituent | DPPH Scavenging IC₅₀ (µM) nih.gov |

|---|---|---|

| 6a | 4-hydroxy | 16.8 ± 0.11 |

| 6c | 4-methoxy | 19.5 ± 0.13 |

| 6e | 2,4-dichloro | 18.2 ± 0.10 |

| Ascorbic Acid | Standard | 21.6 ± 0.15 |

| BHA | Standard | 24.3 ± 0.14 |

Molecular Interaction Studies and Biological Target Engagement

The therapeutic potential of this compound derivatives is realized through their precise interactions with biological macromolecules, such as enzymes and receptors. evitachem.com Molecular docking and other computational techniques are vital tools to predict and analyze these interactions at the atomic level, guiding the synthesis of more potent and selective agents. nih.govnih.gov

Topoisomerase II Inhibition: A notable area of research involves 2-amino-1,4-naphthoquinone-benzamide derivatives, which have been designed and evaluated as cytotoxic agents. researchgate.netnih.gov One of the primary mechanisms for the anticancer effect of naphthoquinones is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov Molecular docking studies have been performed to understand how these derivatives fit into the ATP-binding site of human topoisomerase IIα. researchgate.net These studies revealed that specific substitutions on the benzamide ring significantly influence cytotoxic activity against various cancer cell lines, including the triple-negative breast cancer line MDA-MB-231. researchgate.netnih.gov

Table 2: Cytotoxic Activity of 2-Amino-1,4-naphthoquinone-benzamide Derivatives against MDA-MB-231 Cancer Cell Line

| Compound ID | Amine Derivative Used in Synthesis | IC₅₀ (µM) researchgate.net |

|---|---|---|

| 5a | Ethylamine | 12.1 ± 2.6 |

| 5b | Propylamine | 4.3 ± 0.9 |

| 5e | Aniline | 0.4 ± 0.09 |

| 5g | 4-fluoroaniline | 0.8 ± 0.1 |

| 5l | 3-nitroaniline | 0.4 ± 0.07 |

| Cisplatin | Standard | 31.5 ± 4.2 |

Acetylcholinesterase (AChE) Inhibition: In the context of neurodegenerative disorders like Alzheimer's disease, derivatives of benzamide have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov A study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives showed that these compounds could effectively inhibit AChE. nih.gov Molecular docking simulations indicated that the most potent derivative binds within the active site of AChE, with its carbonyl group forming a key hydrogen bond with the amino acid residue Tyrosine 121. nih.gov This interaction mimics the binding of established AChE inhibitors. nih.gov

Viral Protein Inhibition: The versatility of the benzamide scaffold is further demonstrated in antiviral research. Dimethylxanthine derivatives incorporating an N-ethylbenzamide moiety were designed and studied as potential inhibitors of SARS-CoV-2 proteins. nih.gov Docking studies showed that these compounds could engage in various interactions with the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp) of the virus. For instance, specific derivatives formed hydrogen bonds with critical residues such as HIS41 and CYS145 in the Mpro active site, suggesting a potential mechanism for inhibiting viral replication. nih.gov

Other Targets: The this compound scaffold and its close analogs have been investigated for their ability to modulate other important biological targets. For example, N-(2-(cyclic amine)ethyl)benzamide derivatives have been explored as antagonists for the P2X7 receptor, a key player in inflammation, highlighting the broad therapeutic potential of this chemical class. vietnamjournal.ru

Mechanistic Elucidation of Biological Activities of 2 Amino N Ethylbenzamide and Its Derivatives

Cellular and Molecular Pathways Mediating Anti-inflammatory and Analgesic Effects

Derivatives of 2-aminobenzamide (B116534) have demonstrated notable anti-inflammatory and analgesic properties through the modulation of key signaling pathways and inhibition of pro-inflammatory mediators.

Research into N-2-(phenylamino) benzamide (B126) derivatives has identified them as dual inhibitors of cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). nih.gov One of the optimal compounds from this series, 1H-30 , not only showed an enhanced inhibitory effect on COX-2 but also suppressed the activation of the NF-κB pathway in cancer cells. nih.gov Mechanistically, it was found to inhibit the nuclear translocation of NF-κB and subsequently suppress the production of inflammatory molecules such as nitric oxide (NO), COX-2, and interleukin-1β (IL-1β). nih.gov

Similarly, studies on a series of 2-amino-N-phenethylbenzamides revealed significant anti-inflammatory activity. Certain compounds in this series were found to suppress the expression of IL-1β in smooth muscle cells and neurons within the myenteric plexus. nih.gov Concurrently, these compounds stimulated the expression of neuronal nitric oxide synthase (nNOS), which produces nitric oxide (NO), a molecule with vasodilatory effects that can act as an intracellular mediator. nih.gov

Furthermore, N-acylated and N-alkylated 2-aminobenzothiazoles have been identified as potent inhibitors of prostaglandin (B15479496) E2 (PGE2) generation. mdpi.com PGE2 is a key mediator of inflammation. mdpi.com Specific derivatives, such as GK510 and GK543 , which contain a naphthalene (B1677914) moiety, were particularly effective, inhibiting PGE2 generation with EC50 values in the nanomolar range. mdpi.com

Table 1: Anti-inflammatory Mechanisms of 2-Aminobenzamide Derivatives

| Derivative Class | Key Molecular Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| N-2-(Phenylamino) benzamides | COX-2, Topo I, NF-κB pathway | Inhibition of COX-2; Suppression of NF-κB activation and nuclear translocation; Decreased production of NO, COX-2, and IL-1β | nih.gov |

| 2-Amino-N-phenethylbenzamides | IL-1β, nNOS | Suppression of IL-1β expression; Stimulation of nNOS expression | nih.gov |

| N-Acylated/N-Alkylated 2-Aminobenzothiazoles | Prostaglandin E2 (PGE2) synthesis | Potent inhibition of cytokine-stimulated PGE2 generation | mdpi.com |

Mechanisms of Action Underlying Antimicrobial Efficacy

The antimicrobial effects of 2-aminobenzamide derivatives are attributed to their ability to interfere with essential microbial processes. The specific mechanism can vary depending on the derivative's structure and the target microorganism.

Synthetic 2-aminobenzamide derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.comnih.gov For instance, certain derivatives have shown activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.comnih.govresearchgate.net One proposed mechanism involves the presence of specific pharmacophore sites within the molecule. It has been hypothesized that the charge distribution between two heteroatoms of a dipolar pharmacophoric site may facilitate the inhibition of bacteria. mdpi.com

The structure-activity relationship of these compounds suggests that substitutions on the benzamide scaffold play a crucial role in their efficacy. For example, in a series of 2-amino-N-hydroxybenzamide derivatives, compounds with N-benzoyl substitution showed greater antimicrobial activity than those with N-acetyl substitution. researchgate.net This is potentially due to enhanced π-electron delocalization, which increases the proton-donating capacity of the N-hydroxy group and facilitates interaction with microbial targets. researchgate.net Another potential mechanism suggests that active compounds may more easily penetrate the peptidoglycan bacterial cell wall or have a better fit at a specific receptor site. nanobioletters.com The disruption of the bacterial outer membrane is another key strategy; for example, some compounds have been found to target the interaction between BamA and BamD, essential proteins in the outer membrane of Gram-negative bacteria, leading to impaired membrane integrity. frontiersin.org

Table 2: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives

| Derivative | Target Organisms | Proposed Mechanism | Reference |

|---|---|---|---|

| 2-Amino-N-(4-fluorophenyl)benzamide | Bacteria and Fungi | Interaction via pharmacophore sites | mdpi.com |

| 2-Amino-N-hydroxybenzamides (e.g., 3e) | B. subtilis, E. coli, P. aeruginosa, C. albicans | Enhanced interaction with microbes due to N-benzoyl substitution | researchgate.net |

| Compound 5a (a benzamide derivative) | B. subtilis, E. coli | Penetration of the bacterial cell wall or better receptor fit | nanobioletters.com |

Detailed Biochemical and Cellular Targets in Anticancer Activity

The anticancer activity of 2-aminobenzamide derivatives is often mediated by the induction of apoptosis and the inhibition of key enzymes and pathways essential for cancer cell proliferation and survival.

A primary mechanism is the induction of apoptosis. Substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to reduce cancer cell proliferation and trigger apoptosis in a dose-dependent manner. nih.gov This process involves an increase in apoptotic markers, including the activation of caspases and the site-specific cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov Similarly, 2-amino-1,4-naphthoquinone-benzamide derivatives have been confirmed to induce apoptosis, as demonstrated by morphological changes in cancer cells. d-nb.info Other derivatives, based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, also induce apoptosis and necrosis in breast cancer cells. mdpi.comnih.gov This is often associated with a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax and cleaved caspases. mdpi.com

In addition to inducing apoptosis, these derivatives target specific enzymes crucial for tumor growth. Derivatives of 2-aminobenzothiazole (B30445) have been developed as inhibitors of various protein tyrosine kinases (PTKs) that are vital for cell proliferation and migration. nih.gov Key targets include:

VEGFR-2: Inhibition of this receptor blocks angiogenesis, a critical process for tumor growth. nih.gov

PI3Kα kinase: Potent inhibition of this kinase can suppress cell migration, induce cell cycle arrest, and trigger apoptosis by downregulating anti-apoptotic proteins like BCL-XL and MCL-1. nih.gov

Cyclin-dependent kinases (CDKs): Inhibition of kinases like CDK2 can suppress tumor cell proliferation. nih.gov

Furthermore, some benzamide derivatives function as topoisomerase inhibitors. nih.gov Topoisomerases are essential enzymes for DNA replication and transcription, and their inhibition is a key mechanism for cancer therapy. nih.gov Certain N-2-(phenylamino) benzamide derivatives have been identified as dual inhibitors of COX-2 and Topo I, effectively targeting both inflammation and tumor progression. nih.gov

Table 3: Anticancer Mechanisms of 2-Aminobenzamide Derivatives

| Derivative Class | Biochemical/Cellular Target | Mechanism of Action | Reference |

|---|---|---|---|

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Apoptotic pathways | Activation of caspases, PARP cleavage | nih.gov |

| 2-Amino-1,4-naphthoquinone-benzamides | Apoptotic pathways | Induction of apoptosis (morphological changes) | d-nb.info |

| 2-Aminobenzothiazole derivatives | Tyrosine kinases (VEGFR-2, PI3Kα), CDKs | Inhibition of angiogenesis, cell cycle arrest, induction of apoptosis | nih.gov |

| N-2-(Phenylamino) benzamides | Topoisomerase I, COX-2 | Inhibition of DNA replication/transcription and inflammation | nih.gov |

Characterization of Receptor-Ligand Binding Dynamics and Downstream Signaling

The biological effects of 2-amino-N-ethylbenzamide and its derivatives are initiated by their binding to specific protein targets, such as enzymes or receptors. Understanding the dynamics of these receptor-ligand interactions is crucial for elucidating their mechanism of action and for rational drug design.

Molecular docking is a computational technique widely used to predict the interaction between a small molecule (ligand) and a protein (receptor). mdpi.com These studies provide insights into the binding conformation, affinity, and specific molecular interactions, such as hydrogen bonds, with amino acid residues in the target's active site. mdpi.comnih.gov For various benzamide derivatives, docking studies have been employed to identify potential targets and explain their activity. For example, docking has been used to predict the binding of derivatives to targets like DNA topoisomerase II, suggesting a potential mechanism for anticancer activity.

Ligand binding is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov Some ligands can sample multiple binding modes within the receptor's binding pocket, leading to multiple receptor conformations that exist in a state of slow conformational exchange. nih.gov This dynamic interplay can influence the downstream signaling and the ultimate biological response. The stability of the ligand-receptor complex and the specific conformation adopted by the receptor can determine the extent of agonism or antagonism. nih.govunica.it For instance, the interaction of a ligand with a G-protein coupled receptor can induce subtle conformational shifts that are critical for receptor activation and subsequent downstream signaling, such as the stimulation of adenylate cyclase and elevation of cAMP. nih.gov The strength, or affinity, of this binding is a key determinant of the compound's potency. frontiersin.org

Elucidation of Reactive Oxygen Species (ROS) Scavenging Pathways

Reactive oxygen species (ROS) are highly reactive molecules that, when produced in excess, can cause oxidative stress and damage to cells, contributing to various diseases, including inflammation. scienceopen.com Some derivatives of 2-aminobenzamide possess antioxidant properties, enabling them to scavenge ROS and mitigate oxidative damage.